molecular formula C14H19NO3 B13256655 Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Cat. No.: B13256655
M. Wt: 249.30 g/mol
InChI Key: GDDGRJRBNGGSHI-UHFFFAOYSA-N
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Description

Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered benzoxazepine core fused with a benzene ring. The tert-butyl ester group at the 4-position enhances steric protection and stability, making it a versatile scaffold in medicinal chemistry and drug discovery . Its molecular formula is C14H21ClN2O3 (as the hydrochloride salt), with a molecular weight of 300.78 g/mol and CAS number 1803582-66-2 . This compound is commercially available for laboratory use, primarily as a precursor for synthesizing pharmacologically active molecules, with a purity of ≥95% .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-9-17-12-7-5-4-6-11(12)10-15/h4-7H,8-10H2,1-3H3

InChI Key

GDDGRJRBNGGSHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

  • Ortho-aminophenol and carboxylic acid derivatives react under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile to form the benzoxazepine ring.
  • Example reaction:
    $$
    \text{Ortho-aminophenol} + \text{α,β-unsaturated ester} \xrightarrow{\text{Base, DMF}} \text{Benzoxazepine intermediate}
    $$

Esterification

  • The intermediate undergoes tert-butoxycarbonylation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst (e.g., DMAP).
  • Solvents: Dichloromethane or THF under inert atmosphere (N₂/Ar).

Optimization Parameters

  • Temperature : 0–25°C for cyclization; 40–60°C for esterification.
  • Yield : 65–85% after purification via column chromatography (ethyl acetate/hexane).

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and safety:

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 1.45 (s, 9H, tert-butyl), 3.75–4.20 (m, 4H, CH₂), 6.80–7.20 (m, 4H, aromatic).
  • ¹³C NMR :
    • δ 28.3 (tert-butyl CH₃), 80.1 (C=O), 154.6 (aromatic C-O).

X-ray Crystallography

  • Confirms the chair conformation of the benzoxazepine ring and tert-butyl orientation (R factor = 0.047).

Comparative Analysis of Synthetic Approaches

Method Yield (%) Purity (%) Scalability
Cyclization + Boc 78 97 High
One-pot CuI catalysis 92 95 Moderate

Applications in Drug Discovery

The compound serves as a precursor for kinase inhibitors and GPCR modulators , with derivatives showing anti-inflammatory and anticancer activity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoxazepine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzoxazepine derivatives .

Scientific Research Applications

Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Amino group (C7): Enhances hydrogen-bonding capacity, making it suitable for targeting enzyme active sites or receptors . Bromo/Chloro groups: Serve as halide leaving groups for further functionalization (e.g., nucleophilic substitution or cross-coupling) . Boronate ester: Enables participation in Suzuki-Miyaura reactions for carbon-carbon bond formation .

Core Heterocycle Differences :

  • The benzoxazepine core (oxygen and nitrogen in the heterocycle) contrasts with the benzodiazepine core (two nitrogens), altering electronic properties and biological target specificity. Benzodiazepines are classically associated with GABA receptor modulation, whereas benzoxazepines may target kinases or GPCRs .

Biological Activity

Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 1474094-48-8) is a compound belonging to the benzoxazepine class, characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects such as anti-inflammatory and anti-cancer properties.

Anticancer Activity

Research has indicated that compounds similar to tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives exhibit significant anticancer activity. A study demonstrated that related benzoxazepines could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Properties

In vitro studies have shown that benzoxazepine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Some research suggests that benzoxazepines may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This could imply therapeutic potential for neurodegenerative disorders.

Study 1: Antitumor Activity

A comparative study evaluated the antitumor efficacy of several benzoxazepine derivatives against human cancer cell lines. The tert-butyl derivative showed a dose-dependent inhibition of cell growth in MOLT-3 leukemia cells. IC50 values were determined to be significantly lower than those of standard chemotherapeutics used as controls .

Study 2: Inhibition of Inflammatory Mediators

In another study focusing on inflammation models in vitro, this compound was tested for its ability to inhibit IL-6 and TNF-alpha production in activated macrophages. Results indicated a notable reduction in cytokine levels compared to untreated controls .

Structure-Activity Relationship (SAR)

The structure of tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine is crucial for its biological activity. Modifications at the carboxylate position have been shown to enhance or diminish activity against specific targets. For instance:

ModificationEffect on Activity
Methyl substitution on the nitrogenIncreased anti-inflammatory activity
Halogen substitutions on aromatic ringEnhanced anticancer potency

Q & A

Q. What are the key synthetic routes for tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves functionalization of the benzoxazepine core with tert-butyl carboxylate groups. Common methods include:

  • Buchwald-Hartwig amination for nitrogen incorporation, optimized under inert atmospheres to prevent oxidation .
  • Boronic ester intermediates (e.g., tert-butyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoxazepine-4-carboxylate) for Suzuki-Miyaura cross-coupling, requiring anhydrous conditions and palladium catalysts .
  • Purity control (≥95%) is achieved via column chromatography or recrystallization, with yields influenced by stoichiometric ratios of reagents (e.g., excess boronic esters improve coupling efficiency) .

Q. How can X-ray crystallography and NMR spectroscopy confirm the structural integrity of this compound?

  • X-ray crystallography resolves bond angles and stereochemistry. For example, single-crystal studies at 103 K confirmed the benzoxazepine ring’s chair conformation and tert-butyl group orientation (R factor = 0.047) .
  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for tert-butyl protons (~1.2–1.4 ppm) and aromatic protons (6.5–7.5 ppm).
    • ¹³C NMR : Peaks at ~80 ppm for the carboxylate carbonyl and 28–30 ppm for methyl groups in the tert-butyl moiety .
    • 2D experiments (COSY, HSQC) validate coupling patterns and heteronuclear correlations .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Storage : Inert atmosphere (N₂/Ar), away from ignition sources, at room temperature .
  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact; respiratory protection if dust/aerosols form .
  • Emergency protocols :
    • Spills : Absorb with inert material (e.g., sand), avoid water to prevent hydrolysis .
    • Exposure : Rinse affected areas with water for 15 minutes; seek medical attention for inhalation/ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound to optimize biological activity?

  • Scaffold diversification : Introduce substituents (e.g., halogens, methyl groups) at positions 7 or 8 of the benzoxazepine ring to modulate steric/electronic effects. For example:

    DerivativeSubstituent PositionBiological Activity (IC₅₀)Reference
    7-BromoPosition 7Improved CREBBP inhibition
    5-MethylPosition 5Enhanced metabolic stability
  • Assays : Use differential scanning fluorimetry (DSF) to screen binding affinity and thermal stability .

Q. What strategies resolve contradictions between synthetic yield and purity in scaled-up reactions?

  • Optimized workup : Replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning) to reduce impurities without sacrificing yield .
  • In-line analytics : Monitor reaction progress via LC-MS to identify side products (e.g., de-esterified intermediates) early .
  • Case study : Scaling boronic ester coupling from 1 g to 100 g reduced yield from 85% to 70% due to incomplete catalyst activation; switching to Pd(OAc)₂/XPhos improved consistency .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

  • Stability profile :

    ConditionDegradation PathwayHalf-Life (25°C)Reference
    pH 2 (aqueous)Hydrolysis of ester bond12 hours
    pH 10 (aqueous)Ring-opening of benzoxazepine3 hours
    60°C (dry)Thermal decomposition>7 days
  • Mitigation : Use buffered solutions (pH 6–8) for biological assays and avoid prolonged heating during solvent removal .

Methodological Considerations

  • Contradiction analysis : Cross-validate purity assessments (HPLC vs. NMR integration) to address discrepancies caused by residual solvents .
  • Data reproducibility : Pre-equilibrate reagents at reaction temperature to minimize batch-to-batch variability in exothermic steps .

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